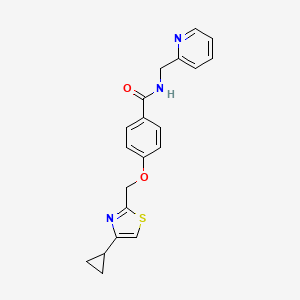

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a methoxy group linked to a cyclopropylthiazole ring and a pyridin-2-ylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

- **Pyridin-2-ylm

Formation of the Cyclopropylthiazole Ring: The cyclopropylthiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a cyclopropyl ketone under acidic or basic conditions.

Methoxylation: The thiazole ring is then functionalized with a methoxy group. This can be achieved using a methoxylation reagent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Benzamide Formation: The methoxy-substituted thiazole is then coupled with a benzoyl chloride derivative to form the benzamide core. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Actividad Biológica

The compound 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide (CAS Number: 1251622-35-1) represents a novel class of biologically active molecules with potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H18N4O2S2 |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 1251622-35-1 |

The structure of the compound features a thiazole ring, a pyridine moiety, and a benzamide functional group, which contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes such as proliferation, apoptosis, and signal transduction.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have shown promising results in inhibiting c-Met kinase activity, which is critical in various cancers .

- Antiproliferative Effects : The compound exhibits significant antiproliferative effects against several cancer cell lines. For example, related thiazole derivatives have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .

- Apoptosis Induction : Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of thiazole derivatives, a related compound demonstrated an IC50 value of approximately 1.03 μM against A549 cells, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly enhanced the compound's efficacy.

Case Study 2: In Vivo Efficacy

Another study investigated the in vivo efficacy of thiazole-based compounds in murine models. Compounds were administered at doses of 30 mg/kg, showing substantial tumor growth inhibition compared to controls. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics .

Structure-Activity Relationship (SAR)

The SAR analysis highlights key structural features that enhance biological activity:

- Thiazole Substitution : The presence of cyclopropyl groups on the thiazole ring has been linked to increased potency.

- Pyridine Moiety : Variations in the pyridine substitution pattern can significantly affect binding affinity and selectivity for target proteins .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound exhibits favorable metabolic stability and low toxicity profiles in vitro. Further investigations into its ADME (Absorption, Distribution, Metabolism, Excretion) properties are ongoing to establish its therapeutic viability .

Propiedades

IUPAC Name |

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-20(22-11-16-3-1-2-10-21-16)15-6-8-17(9-7-15)25-12-19-23-18(13-26-19)14-4-5-14/h1-3,6-10,13-14H,4-5,11-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTPEHQJVQBERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.